7-Tetradecene is an unsaturated aliphatic hydrocarbon with the molecular formula . It is categorized as an alkene, specifically a long-chain fatty alkene, and is known for its linear structure featuring a double bond located at the seventh carbon from one end. The compound exists in various isomeric forms, including the trans and cis configurations, with the trans form being the most commonly referenced in chemical literature. The IUPAC name for 7-tetradecene is (E)-7-tetradecene, indicating the configuration of the double bond. Its CAS Registry Number is 41446-63-3, and it has a molecular weight of approximately 196.372 g/mol .
Due to its structure with a terminal alkyne functional group, 7-Tetradecyne could potentially be used as a building block in organic synthesis. Alkyne groups can participate in various reactions, such as click chemistry for the creation of complex molecules.
Long-chain alkynes like 7-Tetradecyne possess interesting properties for material science applications. They can self-assemble into ordered structures due to van der Waals forces between the long hydrocarbon chains. This ability to form ordered structures could be useful in the development of new materials with specific functionalities.
While there is no current research specifically referencing 7-Tetradecyne, long-chain alkynes can be modified with functional groups to target specific biological processes. For instance, alkyne-tagged probes can be used for studying cellular uptake and localization of molecules within cells [].
Several methods exist for synthesizing 7-tetradecene:
7-Tetradecene has several applications across different industries:
Studies on the interactions of 7-tetradecene with other compounds reveal insights into its reactivity and potential applications:
Similar compounds to 7-tetradecene include:
| Compound | Molecular Formula | Double Bond Position | Unique Characteristics |
|---|---|---|---|
| 7-Tetradecene | C14H28 | 7 | Commonly used in hydroformylation |
| 1-Tetradecene | C14H28 | 1 | More reactive towards electrophilic addition |
| cis-7-Tetradecene | C14H28 | 7 | Different physical properties than trans |
| trans-9-Octadecene | C18H36 | 9 | Longer chain; used in different applications |
The uniqueness of 7-tetradecene lies in its specific position of unsaturation and its resultant reactivity profile, making it suitable for targeted chemical transformations not typically associated with other similar compounds.
7-Tetradecyne exhibits characteristic thermochemical properties consistent with its classification as a medium-chain alkyne hydrocarbon. The compound demonstrates a boiling point of 255.4 ± 8.0°C at standard atmospheric pressure [1], which is notably higher than corresponding alkenes and alkanes due to the presence of the carbon-carbon triple bond. Under reduced pressure conditions, the boiling point decreases significantly to 144°C at 30 mmHg [2], indicating typical inverse pressure-temperature relationship behavior.
| Property | Value | Reference |
|---|---|---|
| Boiling Point (1 atm) | 255.4 ± 8.0°C | [1] |
| Boiling Point (30 mmHg) | 144°C | [2] |
| Flash Point | 102.2 ± 12.6°C | [1] |
| Density at 20°C | 0.79 g/mL | [2] [1] |
| Refractive Index (nD20) | 1.44-1.447 | [2] [1] |
The thermochemical stability of 7-tetradecyne is evidenced by its stable behavior under normal ambient conditions [2], with no reported decomposition at temperatures below its boiling point. The compound exhibits a flash point of 102.2 ± 12.6°C [1], classifying it as a combustible liquid that requires appropriate safety precautions during handling and storage.
Vapor pressure measurements indicate extremely low volatility at ambient temperature, with values of 0.0 ± 0.2 mmHg at 25°C [1]. This low vapor pressure is characteristic of longer-chain hydrocarbons and contributes to the compound's stability in atmospheric conditions. The heat of vaporization is estimated to be approximately 50-60 kJ/mol based on structural analogies with other C14 hydrocarbons, while the heat of combustion is estimated at 9000-9500 kJ/mol following typical hydrocarbon combustion patterns.
Phase transition behavior demonstrates that 7-tetradecyne exists as a colorless to almost colorless clear liquid at 20°C [2], with no reported solid-liquid phase transition data available in the current literature. The compound's specific gravity of 0.79 at 20°C [2] indicates it is less dense than water, which is consistent with hydrocarbon characteristics.
7-Tetradecyne displays characteristic hydrophobic behavior with complete insolubility in water [3] [2], exhibiting solubility levels below 0.001 g/L. This insolubility results from the compound's non-polar nature and extensive hydrocarbon chain, which prevents favorable interactions with polar water molecules.
| Solvent Class | Solubility | Notes |
|---|---|---|
| Water | Insoluble (<0.001 g/L) | [3] [2] |
| Aliphatic Hydrocarbons | Highly soluble | Excellent compatibility |
| Aromatic Hydrocarbons | Highly soluble | Good solubility in benzene, toluene |
| Polar Protic Solvents | Slightly soluble | Limited in alcohols |
| Polar Aprotic Solvents | Moderately soluble | Some solubility in acetone |
The compound demonstrates excellent solubility in common organic solvents of low polarity [3] [4], particularly showing high compatibility with aliphatic hydrocarbons such as hexane and cyclohexane. Aromatic solvents including benzene and toluene also provide excellent solvation due to favorable van der Waals interactions and similar polarizability characteristics.
Partition coefficient measurements reveal a LogP (octanol/water) value ranging from 6.025 to 6.77 [5] [6], indicating extremely high lipophilicity and strong preference for non-polar environments. This high partition coefficient reflects the compound's tendency to concentrate in lipid phases and organic solvents rather than aqueous media.
Hansen Solubility Parameters for 7-tetradecyne are estimated as follows: dispersive component (δD) ≈ 16.0 MPa^0.5, polar component (δP) ≈ 0.0 MPa^0.5, and hydrogen bonding component (δH) ≈ 0.0 MPa^0.5, yielding a total Hansen parameter (δT) ≈ 16.0 MPa^0.5. These values indicate predominantly dispersive interactions with minimal polar or hydrogen bonding character, consistent with the alkyne's hydrocarbon nature.
The Topological Polar Surface Area (TPSA) of 0.00 Ų [5] confirms the complete absence of polar surface character, while the XLogP value of 6.60 [5] and Atomic LogP (AlogP) of 4.93 [5] further support the compound's highly lipophilic character and preference for non-polar media.
7-Tetradecyne exhibits surface tension characteristics typical of medium-chain hydrocarbon compounds. Based on structural analogies with similar C14 hydrocarbons [7], the surface tension is estimated at 23-27 mN/m at 20°C, with a temperature coefficient of approximately -0.08 to -0.12 mN/m·K, indicating decreasing surface tension with increasing temperature.
| Property | Value | Notes |
|---|---|---|
| Surface Tension (20°C) | 23-27 mN/m | Estimated from C14 analogues |
| Interfacial Tension with Water | 45-55 mN/m | High due to immiscibility |
| Contact Angle on Glass | 15-25° | Low wetting behavior |
| Critical Surface Tension | 20-25 mN/m | Moderate surface activity |
Interfacial tension with water is estimated at 45-55 mN/m at 20°C, reflecting the significant energetic penalty associated with creating a hydrocarbon-water interface. This high interfacial tension contributes to the compound's poor emulsification properties and confirms its hydrophobic character.
Contact angle measurements on glass surfaces are estimated at 15-25°, indicating limited wetting behavior on polar substrates. On polytetrafluoroethylene (PTFE) surfaces, contact angles decrease to 5-15° due to better compatibility between the hydrocarbon and fluorocarbon phases.
The molecular cross-sectional area is estimated at 20-25 Ų based on the linear geometry imposed by the triple bond, while the interfacial area per molecule at interfaces is estimated at 25-30 Ų. These values reflect the compound's ability to orient at interfaces with the hydrocarbon chain extended into the non-polar phase.
Adsorption behavior is dominated by physisorption through van der Waals forces, with no significant chemisorption observed under normal conditions. The compound demonstrates poor emulsifying properties due to the absence of amphiphilic character, making it unsuitable as a surfactant or emulsification agent.
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